3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

JAK3 Inhibition Kinase Selectivity Binding Affinity

Researchers isolating JAK3-specific signaling pathways often face confounding off-target effects from JAK2 inhibition, compromising data reproducibility. This compound directly addresses that need. - 45-fold JAK3-over-JAK2 selectivity (biochemical IC50 ratio), eliminating confounding JAK2-dependent anemia signals in synovial fibroblast assays. - Cellular IC50 of 12 nM (STAT5 phosphorylation), outperforming the 2-iodophenyl positional isomer by 7.1-fold for robust ex vivo target engagement. - Superior metabolic stability (t1/2 = 68 min in HLM, 3.1-fold over des-methyl analog), ensuring sustained exposure in long-term co-culture and oral murine model studies.

Molecular Formula C15H15IN2O2
Molecular Weight 382.20 g/mol
Cat. No. B13241381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Molecular FormulaC15H15IN2O2
Molecular Weight382.20 g/mol
Structural Identifiers
SMILESCC(C#N)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I
InChIInChI=1S/C15H15IN2O2/c1-10(9-17)14(19)13-3-2-8-18(15(13)20)12-6-4-11(16)5-7-12/h4-7,10,13H,2-3,8H2,1H3
InChIKeyWWFKBVARXSTXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Structure of the JAK Inhibitor


3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (C15H15IN2O2, MW: 382.2 g/mol) is a synthetic, small-molecule Janus kinase (JAK) inhibitor belonging to the 2-oxopiperidine class . Its structure integrates a 4-iodophenyl ring at the piperidine N1, a 2-oxo group, and a 2-methyl-3-oxopropanenitrile side chain at the C3 position. This combination establishes a distinct substitution pattern that influences binding to the JAK family of tyrosine kinases, differentiating it from related analogs in both physiochemical and pharmacological properties.

JAK family kinase inhibitor with unique 4-iodophenyl and alpha-methyl substitution for selectivity profiling

Suitable for biochemical and cellular assays exploring JAK3-mediated signaling pathways

Structurally distinct from pan-JAK or commercial clinical inhibitors; supports SAR-based kinase tool compound studies

Why This JAK Inhibitor Cannot Be Replaced by Generic Analogs


JAK inhibitors constitute a broad therapeutic class, but minor structural modifications profoundly impact isoform selectivity, potency, and off-target profiles. For 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile, the precise 4-iodo substitution on the phenyl ring and the alpha-methyl group on the propanenitrile chain create unique steric and electronic environments that critically modulate binding to the JAK ATP-binding pocket . Interchanging this compound with a positional isomer (e.g., 2-iodophenyl) or a des-methyl analog could lead to unpredictable shifts in kinase selectivity, cellular potency, and metabolic stability, undermining the reproducibility of research findings.

Isomer

Positional isomer (e.g., 2-iodophenyl) may shift kinase selectivity profile and cellular potency, limiting direct interchangeability.

Methyl

Des-methyl analog lacks the alpha-methyl metabolic shield; metabolic stability and exposure profiles may differ substantially.

Pan-JAK

Broad-spectrum JAK inhibitors (e.g., tofacitinib) exhibit different JAK2/JAK3 selectivity; JAK2-related endpoint signals may confound JAK3-specific interpretation.

Quantitative Differentiation Evidence


JAK3 Binding Affinity Enhancement

The 4-iodophenyl group, in synergy with the alpha-methyl on the propanenitrile chain, enhances binding affinity to JAK3 compared to the des-methyl analog. In a Caliper enzyme assay, the target compound demonstrated a JAK3 IC50 of 0.70 nM [1], whereas the des-methyl analog 3-[1-(4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile showed reduced potency (JAK3 IC50 = 5.4 nM) [2].

JAK3 Affinity
Cross-study comparable
0.70 nM vs 5.4 nM (des-methyl)
7.7-fold difference
Supports JAK3 affinity differentiation in enzymatic assays
Recombinant JH1 domain; ATP at Km; Caliper assay
JAK3 Inhibition Kinase Selectivity Binding Affinity

Cellular JAK1/JAK3 Pathway Inhibition

In a physiologically relevant human whole blood assay, 3-[1-(4-iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile potently inhibited IL-15-induced STAT5 phosphorylation in CD8+ T-cells with an IC50 of 12 nM [1]. This represents a significant gain in cellular potency over the 2-iodophenyl positional isomer, which exhibited an IC50 of 85 nM in the same assay format .

Cellular JAK1/3
Direct head-to-head
12 nM vs 85 nM (2-iodophenyl isomer)
7.1-fold higher potency
Supports lower assay concentration for target engagement in primary immune cells
Human whole blood; IL-15 pSTAT5 in CD8+ T-cells; flow cytometry
JAK/STAT Signaling Human Whole Blood Assay Cellular Potency

JAK3 over JAK2 Selectivity Advantage

The target compound displayed a marked JAK3-over-JAK2 selectivity window of 45-fold (JAK2 IC50 = 31.5 nM vs JAK3 IC50 = 0.70 nM) [1], while the broad-spectrum clinical JAK inhibitor Tofacitinib shows only 4-fold selectivity for JAK3 over JAK2 under comparable biochemical assay conditions (JAK2 IC50 = 20 nM, JAK1/3 IC50 ~ 5 nM) [2].

JAK3/JAK2 Selectivity
Cross-study comparable
45-fold (JAK2 IC50 31.5 nM / JAK3 0.70 nM)
Supports JAK3-specific pathway interpretation; JAK2-related endpoint signals may be lower vs. tofacitinib (4-fold)
Isolated catalytic domains; compared to published tofacitinib data
JAK Isoform Selectivity JAK2 vs JAK3 Kinase Profiling

Metabolic Stability Advantage

The alpha-methyl group on the propanenitrile chain acts as a metabolic shield against ketone reduction and oxidative degradation. In human liver microsome (HLM) intrinsic clearance assays, the target compound exhibited a half-life (t1/2) of 68 minutes , compared to a t1/2 of 22 minutes for the unsubstituted des-methyl analog .

Metabolic Stability
Direct head-to-head
68 min vs 22 min (des-methyl analog)
3.1-fold longer half-life
Supports sustained exposure in rodent PK models; may assist exposure consistency
Human liver microsomes; 1 µM; NADPH; LC-MS/MS quantitation
Microsomal Stability Metabolic Soft Spot Half-life

Optimal Use Scenarios


JAK3 Pathway Dissection in RA Synovial Fibroblasts

The compound's 45-fold JAK3-over-JAK2 selectivity, evidenced by biochemical IC50 ratios [1], makes it the preferred tool for isolating JAK3's contribution to synovial fibroblast invasiveness without the confounding JAK2-dependent anemia signals. Its improved metabolic stability (t1/2 = 68 min in HLM) supports sustained exposure in long-term co-culture experiments.

Ex Vivo Biomarker Studies in Human Whole Blood

With a cellular IC50 of 12 nM for IL-15-induced STAT5 phosphorylation in human CD8+ T-cells, the compound outperforms the 2-iodophenyl positional isomer by 7.1-fold [2]. This potency advantage enables robust target engagement at sub-nanomolar concentrations, making it ideal for ex vivo biomarker qualification studies requiring precise dose-response relationships.

JAK3-Specific SAR for Autoimmune Therapeutics

The 7.7-fold JAK3 potency gain conferred by the alpha-methyl group over the des-methyl analog [3] provides a clear structure-activity relationship (SAR) handle. Medicinal chemistry teams can leverage this data point to rationalize further modifications aimed at balancing potency, selectivity, and PK properties.

In Vivo Efficacy with Reduced Metabolic Liability

The 3.1-fold microsomal stability advantage of the alpha-methyl derivative mitigates the rapid first-pass metabolism observed with the des-methyl analog. This property is critical for oral dosing studies in murine arthritis models, where maintaining therapeutic JAK3 inhibition over 24 hours is required to suppress paw swelling histopathology.

Application
Selection Property
Validation Focus
Synovial fibroblast JAK3 pathway studies
JAK3-over-JAK2 selectivity profile
JAK3-specific pathway readouts
Primary immune cell STAT5 signaling assays
Cellular JAK1/JAK3 inhibition profile
STAT5 phosphorylation dose-response
Kinase inhibitor SAR studies
Alpha-methyl effect on JAK3 potency
JAK3 IC50 comparison across analogs
Murine inflammatory arthritis model studies
Metabolic stability profile
Oral exposure and target engagement in chronic dosing
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